Benzyl N-(3-hydroxypropyl)carbamate

Catalog No.
S1894456
CAS No.
34637-22-4
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(3-hydroxypropyl)carbamate

CAS Number

34637-22-4

Product Name

Benzyl N-(3-hydroxypropyl)carbamate

IUPAC Name

benzyl N-(3-hydroxypropyl)carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14)

InChI Key

WXQCFKYWSKKNKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCO

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCO

The exact mass of the compound Benzyl N-(3-hydroxypropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4) is a bifunctional organic building block featuring a primary hydroxyl group and a carbamate-protected primary amine. The carboxybenzyl (Cbz) protecting group is stable under a range of conditions but can be selectively removed via catalytic hydrogenolysis, a method orthogonal to the acid-labile deprotection of Boc groups or the base-labile removal of Fmoc groups. This compound is supplied as a stable, non-hygroscopic white solid, facilitating straightforward handling, weighing, and storage in both research and industrial process chemistry workflows. Its primary value lies in its role as a versatile linker or precursor where precise control over amine reactivity is critical for multi-step synthesis.

Selecting a closely related analog, such as the Boc-protected version (tert-butyl N-(3-hydroxypropyl)carbamate) or the shorter C2 linker analog (benzyl N-(2-hydroxyethyl)carbamate), is a critical process decision, not a simple substitution. The choice between a Cbz and Boc protecting group dictates the entire downstream deprotection strategy, defining compatibility with other acid-sensitive functional groups in the molecule. Similarly, the linker length—propyl (C3) versus ethyl (C2)—is a fundamental structural parameter that directly influences the spacing, flexibility, and ultimately the biological activity or material properties of the final construct, such as in Proteolysis Targeting Chimeras (PROTACs). Procuring a substitute based on price or availability without considering these factors can compromise reaction yields, introduce impurities, or lead to a final molecule with suboptimal performance.

Enables High-Yield Synthesis with Acid-Sensitive Substrates via Orthogonal Deprotection

The Cbz group on Benzyl N-(3-hydroxypropyl)carbamate is stable to acidic conditions used to remove Boc groups, and the Boc group is stable to the neutral catalytic hydrogenolysis conditions used for Cbz removal. This orthogonality is critical in complex syntheses. For instance, in a multi-step synthesis involving an acid-sensitive moiety, attempting to deprotect a Boc-protected intermediate can lead to significant side reactions and reduced yields. In contrast, the Cbz group's removal under neutral hydrogenolysis preserves acid-labile functionalities, enabling cleaner reactions and higher process yields. This makes the Cbz-protected compound the correct choice for synthetic routes containing acid-sensitive components.

Evidence DimensionChemical Compatibility / Deprotection Condition
Target Compound DataCbz group is removed by neutral catalytic hydrogenolysis (e.g., H2, Pd/C).
Comparator Or Baselinetert-Butyl N-(3-hydroxypropyl)carbamate: Boc group is removed by strong acid (e.g., trifluoroacetic acid, TFA).
Quantified DifferenceQualitatively different reaction conditions (neutral vs. acidic), enabling selective deprotection in the presence of acid-labile groups.
ConditionsMulti-step organic synthesis.

This chemical orthogonality directly impacts process efficiency and yield, making it a key selection criterion for syntheses involving acid-sensitive molecules.

Improved Processability and Handling as a Stable Solid Precursor

Benzyl N-(3-hydroxypropyl)carbamate is a white solid with a melting point of 50-53 °C. This provides a significant handling and processability advantage over its unprotected precursor, 3-Amino-1-propanol, which is a hygroscopic liquid. Solids are easier to weigh accurately, are generally more stable for long-term storage, and are more amenable to automated solids-handling systems in larger-scale production, reducing operational complexity and the risk of measurement errors associated with viscous or hygroscopic liquids.

Evidence DimensionPhysical State at STP
Target Compound DataSolid
Comparator Or Baseline3-Amino-1-propanol: Liquid, hygroscopic
Quantified DifferenceQualitative difference in physical state (Solid vs. Liquid), which impacts handling protocols and storage stability.
ConditionsStandard laboratory and manufacturing environments.

Choosing this solid, pre-protected form simplifies weighing, storage, and addition, leading to improved reproducibility and process efficiency compared to using the liquid, hygroscopic raw material.

Critical Component for Optimizing Linker Length in PROTAC Development

In the design of PROTACs, the linker length connecting the protein-of-interest (POI) ligand and the E3 ligase ligand is a critical determinant of the stability and productivity of the resulting ternary complex. Benzyl N-(3-hydroxypropyl)carbamate serves as a precursor for a C3 alkyl or PEG-type linker, a common motif in PROTAC synthesis. The choice between a C3 linker (from this compound) and a C2 linker (from benzyl N-(2-hydroxyethyl)carbamate) is not trivial; this single-carbon difference can significantly alter the geometry of the ternary complex, impacting ubiquitination efficiency and degradation potency. Empirical optimization of linker length is standard practice, making access to a range of well-defined linker precursors, including this C3 version, essential for PROTAC development programs.

Evidence DimensionLinker Chain Length Contribution
Target Compound DataProvides a 3-carbon (propyl) spacing unit.
Comparator Or BaselineBenzyl N-(2-hydroxyethyl)carbamate: Provides a 2-carbon (ethyl) spacing unit.
Quantified DifferenceOne methylene (-CH2-) unit difference in linker backbone length.
ConditionsSynthesis of heterobifunctional molecules, particularly PROTACs.

For researchers optimizing PROTAC efficacy, having precise control over linker length is non-negotiable, making this specific C3 precursor a required tool for systematic library synthesis.

Precursor for Complex Pharmaceutical Intermediates with Acid-Sensitive Groups

This compound is the right choice for synthetic routes where a primary amine must be revealed late-stage without using acid. The Cbz group's stability to acid and lability to neutral hydrogenolysis allows for the preservation of acid-sensitive functionalities like t-butyl esters or Boc groups elsewhere in the molecule, preventing undesired side reactions and improving overall process yield.

Systematic Linker Optimization in PROTAC and Molecular Glue Development

As a well-defined C3 linker precursor, this reagent is essential for building libraries of heterobifunctional degraders. It allows researchers to systematically compare the efficacy of PROTACs with C3 linkers against analogs with C2, C4, or longer PEG linkers, which is a critical step in identifying a potent and selective clinical candidate.

Workflows Requiring High-Precision, Reproducible Reagent Dosing

In both automated synthesis platforms and scaled-up manual processes, the solid, non-hygroscopic nature of this compound ensures high accuracy and reproducibility during weighing and dispensing. This minimizes batch-to-batch variability compared to using its hygroscopic liquid precursor, 3-amino-1-propanol, making it ideal for cGMP environments and high-throughput screening applications.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl N-(3-hydroxypropyl)carbamate

Dates

Last modified: 08-16-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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